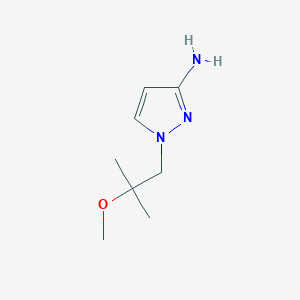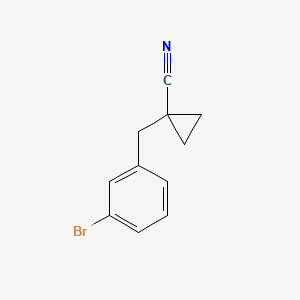
5-chloro-2-(phenylmethoxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2. It is a derivative of benzaldehyde, where the benzyl group is substituted with a chloromethyl group at the 5-position and a benzyloxy group at the 2-position. This compound is known for its applications in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-(phenylmethoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Benzyloxymethyl-5-chlorobenzoic acid.
Reduction: 2-Benzyloxymethyl-5-chlorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-benzyloxymethyl-5-azidobenzaldehyde.
Applications De Recherche Scientifique
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyloxybenzaldehyde: Similar structure but lacks the chloromethyl group.
2-Chlorobenzaldehyde: Lacks the benzyloxy group.
2-Benzyloxyethyl alcohol: Similar benzyloxy group but different functional groups.
Uniqueness
5-chloro-2-(phenylmethoxymethyl)benzaldehyde is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and research .
Propriétés
Formule moléculaire |
C15H13ClO2 |
|---|---|
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
5-chloro-2-(phenylmethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c16-15-7-6-13(14(8-15)9-17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clé InChI |
OGJXTUREEFGIRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=C(C=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8561487.png)





![5-Amino-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B8561550.png)


